molecular formula C16H17N3 B3163206 [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine CAS No. 883536-21-8

[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine

Cat. No.: B3163206
CAS No.: 883536-21-8
M. Wt: 251.33 g/mol
InChI Key: XSHUPXCAYYEEAJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(1-methylindol-2-yl)methyl]-1-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-19-15(9-14-6-2-3-7-16(14)19)12-18-11-13-5-4-8-17-10-13/h2-10,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHUPXCAYYEEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CNCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine typically involves the following steps:

Chemical Reactions Analysis

[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine exhibit significant anticancer properties. Studies have shown that indole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. For instance, a study demonstrated that a related indole compound effectively reduced the viability of various cancer cell lines through apoptosis induction and cell cycle arrest .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Indole derivatives are known to modulate neurotransmitter systems and exhibit antioxidant properties, which may help in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. A case study highlighted that a similar indole compound improved cognitive function in animal models by reducing oxidative stress and inflammation in neural tissues .

Biological Research

Proteomics Research
this compound is utilized as a specialty product in proteomics research. Its ability to interact with specific proteins makes it valuable for studying protein functions and interactions within cellular environments. For example, it has been employed to identify protein targets in various signaling pathways, aiding in the understanding of disease mechanisms .

Enzyme Inhibition Studies
This compound has been used in enzyme inhibition assays where it serves as a potential inhibitor for various enzymes linked to metabolic diseases. The structure of the compound allows it to fit into enzyme active sites, blocking substrate access and thereby inhibiting enzymatic activity. Such studies are crucial for drug discovery processes aimed at developing new therapeutic agents .

Material Science

Synthesis of Functional Materials
The unique properties of this compound allow it to be used in the synthesis of functional materials, such as organic semiconductors and sensors. Its ability to form stable complexes with metal ions has been explored for developing new materials with enhanced electronic properties .

Mechanism of Action

The mechanism of action of [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern on the Indole Ring

a. Position of Indole Substitution
  • Target Compound : 1-Methylindole at position 2 .
  • [2-(1H-Indol-3-yl)ethyl][(1-methylpyrrol-2-yl)methyl]amine (CAS: 289487-79-2): Indole substituted at position 3 with an ethyl linker. Pyrrole replaces pyridine, reducing aromatic nitrogen’s electronegativity .
b. Functional Group Modifications
  • 5-Methoxy-1H-indol-3-yl)methylamine (CAS: 1114597-59-9):
    • Methoxy group at indole position 3.
    • Impact : Increased hydrophobicity and electron-donating effects from the methoxy group could enhance membrane permeability but reduce solubility .

Heterocyclic Variations

a. Pyridine vs. Pyrrole
  • Target Compound : Pyridin-3-ylmethyl group (meta-N) .
  • [2-(1H-Indol-3-yl)ethyl][(1-methylpyrrol-2-yl)methyl]amine (CAS: 289487-79-2):
    • Pyrrol-2-ylmethyl group replaces pyridine.
    • Impact : Pyrrole’s lower basicity (pKa ~7 vs. pyridine’s ~5) may reduce hydrogen-bonding capacity, affecting pharmacokinetics .
b. Pyridine Regioisomerism
  • [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-4-ylmethyl)amine (CAS: 883536-28-5): Pyridin-4-ylmethyl (para-N) instead of pyridin-3-ylmethyl.

Linker Modifications

  • Target Compound : Methylene (-CH₂-) linker between indole and amine .
  • 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride (CAS: 1049786-03-9):
    • Ethyl (-CH₂CH₂-) linker with a 2-methylindole group.
    • Impact : Extended linker increases flexibility and may improve binding to deeper hydrophobic pockets .

Salt Forms and Solubility

  • Target Compound : Free base form .
  • 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride (CAS: 1049786-03-9):
    • Dihydrochloride salt.
    • Impact : Enhanced aqueous solubility due to ionic character, favoring in vitro assays .

Implications for Research and Development

  • Structure-Activity Relationships (SAR) :
    • Position 2 substitution on indole (target) vs. position 3 (analogs) may influence selectivity for serotonin or dopamine receptors.
    • Pyridine vs. pyrrole heterocycles modulate electronic properties, critical for target engagement .
  • Solubility and Bioavailability :
    • Salt forms (e.g., dihydrochloride) improve solubility but may require formulation adjustments for in vivo studies .
  • Synthetic Accessibility :
    • Methoxy and methyl groups on indole (e.g., Analog 2 ) introduce additional synthetic steps, impacting scalability.

Biological Activity

[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine, with the molecular formula C16_{16}H17_{17}N3_3 and a molecular weight of 251.33 g/mol, has garnered attention in recent research for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available data on the compound's biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 1-methylindole and 3-pyridinemethanol. The process includes the formation of a Schiff base intermediate, followed by reduction using sodium borohydride (NaBH4_4) or other reducing agents .

Chemical Structure:

  • Molecular Formula: C16_{16}H17_{17}N3_3
  • CAS Number: 883536-21-8

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of tubulin polymerization.

Case Study:
A study evaluated several indole-based compounds, including those similar to this compound, against HeLa and MCF-7 cancer cell lines. Among these, a related compound demonstrated an IC50_{50} value of 0.34 μM against MCF-7 cells, indicating potent anticancer activity .

Compound Cell Line IC50_{50} (μM) Mechanism
Compound 7dHeLa0.52Induces apoptosis
Compound 7dMCF-70.34Cell cycle arrest
Compound 7dHT-290.86Tubulin inhibition

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. Indole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Case Study:
A recent investigation into indole derivatives revealed that certain compounds exhibited low minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA). For example, one derivative had an MIC of 0.98 μg/mL against MRSA .

Microorganism MIC (μg/mL)
MRSA0.98
Staphylococcus epidermidis7.80
Candida albicansVaries

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular pathways.
  • Receptor Modulation: It can interact with various receptors influencing signal transduction pathways.
  • Cell Cycle Regulation: Indole derivatives often induce cell cycle arrest at specific phases, enhancing their anticancer potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine
Reactant of Route 2
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[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.